molecular formula C26H24BrNO7S B12472345 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-bromo-2-methylphenyl)amino]-4-oxobutanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-bromo-2-methylphenyl)amino]-4-oxobutanoate

Cat. No.: B12472345
M. Wt: 574.4 g/mol
InChI Key: SJDGASYKFOGYGQ-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a sulfonyl group, a brominated aromatic ring, and a carbamoyl group. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological studies.

Preparation Methods

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]PROPANOATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the sulfonyl ester: This step involves the reaction of 4-methylbenzenesulfonyl chloride with a phenolic compound to form the sulfonyl ester.

    Carbamoylation: The addition of a carbamoyl group is carried out using a suitable carbamoylating agent, such as isocyanates or carbamoyl chlorides.

    Coupling reactions: The final step involves coupling the intermediate products to form the desired compound. This may involve esterification or amidation reactions under specific conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of carboxylic acids and amines.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]PROPANOATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity and structural features make it useful in the study of enzyme mechanisms and protein-ligand interactions. It can be used as a probe to investigate biological pathways and molecular targets.

    Medicine: Potential applications in drug discovery and development, particularly in the design of novel therapeutic agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings. It can also be used in the formulation of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the carbamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can lead to changes in enzyme activity, signal transduction, and cellular responses.

Comparison with Similar Compounds

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]PROPANOATE can be compared with other similar compounds, such as:

    2-{4-[(4-METHOXYBENZYL)OXY]PHENYL}ACETONITRILE: This compound shares a similar aromatic structure but differs in the presence of a methoxy group and an acetonitrile moiety.

    4-[(4-METHOXYBENZYL)OXY]PHENYLACETONITRILE: Another related compound with a methoxybenzyl group and an acetonitrile moiety, used in different synthetic applications.

    2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}ACETONITRILE: Similar to the target compound but with an acetonitrile group instead of the carbamoyl group.

Properties

Molecular Formula

C26H24BrNO7S

Molecular Weight

574.4 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-(4-bromo-2-methylanilino)-4-oxobutanoate

InChI

InChI=1S/C26H24BrNO7S/c1-17-3-10-22(11-4-17)36(32,33)35-21-8-5-19(6-9-21)24(29)16-34-26(31)14-13-25(30)28-23-12-7-20(27)15-18(23)2/h3-12,15H,13-14,16H2,1-2H3,(H,28,30)

InChI Key

SJDGASYKFOGYGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=C(C=C(C=C3)Br)C

Origin of Product

United States

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